

1-Methyluracil chemical structure and properties

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Compound of Interest

Compound Name: **1-Methyluracil**

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An In-depth Technical Guide to **1-Methyluracil**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil is a pyrimidine derivative and a known metabolite.^[1] As a modified nucleobase, it holds significance in the study of nucleic acid biochemistry and has potential applications in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of **1-Methyluracil**. Detailed experimental protocols for its synthesis and analysis are provided, along with a visualization of its involvement in a key metabolic pathway. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

1-Methyluracil, with the IUPAC name 1-methylpyrimidine-2,4(1H,3H)-dione, is a derivative of the pyrimidine base uracil, featuring a methyl group at the N1 position.^[1]

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-methylpyrimidine-2,4(1H,3H)-dione |
| Synonyms | 1-Methyl-2,4(1H,3H)-pyrimidinedione, N1-Methyluracil, Pseudothymine |
| CAS Number | 615-77-0 |
| Molecular Formula | C ₅ H ₆ N ₂ O ₂ |
| Molecular Weight | 126.11 g/mol |
| Canonical SMILES | CN1C=CC(=O)NC1=O |
| InChI Key | XBCXJKGHPABGSD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of **1-Methyluracil** are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |
|---------------|--------------------------------|---------------------|
| Melting Point | 236-238 °C | [2] |
| Solubility | Soluble in 1 M NaOH (50 mg/mL) | [2] |
| Appearance | White crystalline solid | |
| pKa | 9.77 ± 0.10 (Predicted) | |

Synthesis of 1-Methyluracil

The synthesis of **1-Methyluracil** can be achieved through the methylation of uracil. A common method involves the use of a methylating agent such as dimethyl sulfate in a basic solution.

Experimental Protocol: Synthesis of 1-Methyluracil

Materials:

- Uracil
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Distilled water
- Hydrochloric acid (HCl, for neutralization)
- Dichloromethane (CH₂Cl₂) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Beakers
- pH paper or pH meter

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve uracil in an aqueous solution of sodium hydroxide (approximately 1.1 molar equivalents of NaOH per mole of uracil). The concentration can be adjusted to ensure complete dissolution. Cool the solution in an ice bath.
- Methylation: While vigorously stirring the cooled solution, add dimethyl sulfate (approximately 1.1 molar equivalents) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure complete methylation. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with dilute HCl. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
- Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **1-Methyluracil**.
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **1-Methyluracil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyluracil** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Expected ^1H NMR (DMSO- d_6) Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-------------|
| ~11.3 | br s | 1H | N3-H |
| ~7.5 | d | 1H | C6-H |
| ~5.6 | d | 1H | C5-H |

| ~3.2 | s | 3H | N1-CH₃ |

Expected ^{13}C NMR (DMSO- d_6) Spectral Data:

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| ~164 | C4 |
| ~151 | C2 |
| ~142 | C6 |
| ~101 | C5 |

| ~35 | N1-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of **1-Methyluracil** (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Expected FT-IR Spectral Data:

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|-----------------------------------|
| ~3100-3000 | N-H stretching |
| ~3000-2900 | C-H stretching (methyl and vinyl) |
| ~1710 | C=O stretching (C4) |
| ~1660 | C=O stretching (C2) |

| ~1630 | C=C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **1-Methyluracil** in a suitable solvent (e.g., ethanol or water). Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition: Scan the absorbance of the sample solution from 200 to 400 nm, using the pure solvent as a blank.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}).

Expected UV-Vis Spectral Data:

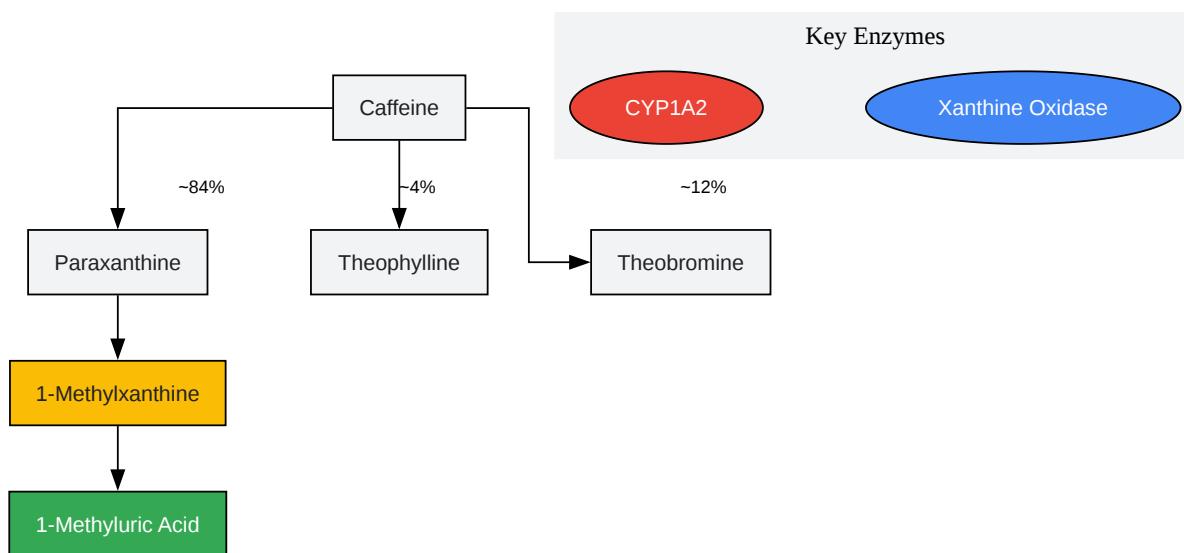
| Solvent | λ_{max} (nm) |
|---------|-----------------------------|
|---------|-----------------------------|

| Water/Ethanol | ~260-270 |

Biological Significance and Metabolic Pathway

1-Methyluracil is a known metabolite in various biological systems. A notable example of its formation is within the caffeine metabolism pathway. Caffeine is primarily metabolized in the liver by cytochrome P450 enzymes. One of the major metabolites is paraxanthine, which is further metabolized to 1-methylxanthine. Xanthine oxidase then converts 1-methylxanthine to 1-methyluric acid. **1-Methyluracil** is structurally very similar to 1-methylxanthine and is involved in the broader pyrimidine metabolism pathways.

The following diagram illustrates the terminal steps of a major caffeine metabolism pathway leading to the formation of a related N1-methylated purine derivative.



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Caption: Simplified caffeine metabolism pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of **1-Methyluracil**. The tabulated data and experimental protocols offer valuable resources for researchers and scientists working with this compound. The visualization of its place within a metabolic context highlights its biological relevance. This comprehensive information serves as a foundational reference for further studies and applications of **1-Methyluracil** in medicinal chemistry and drug development.

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References

- 1. 1-Methyluracil | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
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